molecular formula C22H28N4O B13805340 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B13805340
M. Wt: 364.5 g/mol
InChI Key: LDKPMEKQODSFLC-UHFFFAOYSA-N
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Description

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopenta[d]pyrimidine core with a piperidine carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide involves several steps. One common method includes the following steps:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopenta[d]pyrimidine core.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include Mn(OTf)2, t-BuOOH, LiAlH4, and NaBH4. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a potential inhibitor or activator of specific biological pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H28N4O

Molecular Weight

364.5 g/mol

IUPAC Name

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N4O/c1-16-24-20-9-5-8-19(20)21(25-16)26-14-11-18(12-15-26)22(27)23-13-10-17-6-3-2-4-7-17/h2-4,6-7,18H,5,8-15H2,1H3,(H,23,27)

InChI Key

LDKPMEKQODSFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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